Probenecid-d14
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Overview
Description
Molecular Structure Analysis
The molecular formula of Probenecid-d14 is C13H5D14NO4S . Its molecular weight is 299.45 g/mol . The structure includes a benzoic acid group and a dipropylamino group .Physical And Chemical Properties Analysis
Probenecid-d14 has a molecular weight of 299.45 g/mol . Other physical and chemical properties specific to Probenecid-d14 were not found in the search results.Scientific Research Applications
Probenecid has been found to increase the acute toxicity and brain concentrations of chlorophenoxyacetic acids in rats, which might have implications in neurotoxicity studies (Ylitalo, Närhi, & Elo, 1990).
It can reverse multidrug resistance in certain cancer cells, suggesting its potential as a chemosensitizer for treating tumors (Gollapudi et al., 1997).
Probenecid's pharmacokinetics have been extensively studied, highlighting its use as a competitive inhibitor of organic acid transport in the kidney and as an adjunct in antibiotic therapy (Cunningham, Israili, & Dayton, 1981).
It has been used in studies related to dopamine metabolism, particularly in the context of depressions, psychoses, and Parkinson's disease, indicating its utility in psychiatric and neurological research (Praag, Korf, Lakke JPWF, & Schut, 1975).
Probenecid acts as a potent agonist of transient receptor potential vanilloid 2 (TRPV2), a receptor found in cardiomyocytes, making it relevant in cardiac research (Koch et al., 2012).
It has potential applications in the treatment and management of influenza A (H5N1) virus infection, as it can enhance the effectiveness of antiviral drugs (Howton, 2006).
Probenecid's impact on endothelial cell growth and retinal angiogenesis has been studied, suggesting its potential in ophthalmological research, particularly in conditions like retinopathy (Jiang et al., 2021).
It also influences cardiac function in patients with heart failure with reduced ejection fraction, indicating its potential in heart failure treatment (Robbins et al., 2018).
Probenecid has been shown to affect cerebrospinal fluid concentrations of penicillin and cephalosporin derivatives, impacting antibiotic therapy in certain bacterial infections (Dacey & Sande, 1974).
Future Directions
Probenecid, the non-deuterated analog of Probenecid-d14, has shown significant potential in enhancing the serum exposure of phenoxymethylpenicillin . This suggests that Probenecid-d14 could have similar potential. Furthermore, Probenecid has been identified as a novel therapeutic option in the management of specific cardiac diseases . It has also been suggested that Probenecid may have a new future as a research tool, and perhaps as a clinical agent in the neurology and cardiology fields .
properties
IUPAC Name |
4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBABZHXKTCFAPX-YTSTUSJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Probenecid-d14 |
Citations
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